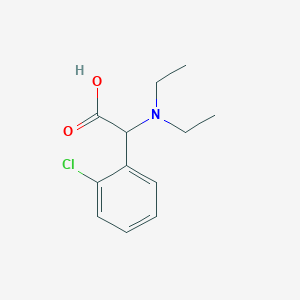
(2-Chlorophenyl)(diethylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(diethylamino)acetic acid is an organic compound characterized by the presence of a chlorinated phenyl group and a diethylamino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(diethylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and diethylamine.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with diethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Acylation: The amine is acylated with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Phenols, anilines, ethers.
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Studies: The compound is used in studies to understand enzyme interactions and metabolic pathways involving chlorinated aromatic compounds.
Medicine:
Pharmaceuticals: It is investigated for its potential use in developing new drugs, particularly those targeting neurological and inflammatory conditions.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which (2-Chlorophenyl)(diethylamino)acetic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with biological macromolecules, altering their function or activity. The chlorinated phenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
(2-Chlorophenyl)acetic acid: Lacks the diethylamino group, making it less versatile in terms of chemical reactivity and biological activity.
(2-Bromophenyl)(diethylamino)acetic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
(2-Chlorophenyl)(methylamino)acetic acid: Contains a methylamino group instead of diethylamino, which may alter its pharmacokinetic properties and biological effects.
Uniqueness: (2-Chlorophenyl)(diethylamino)acetic acid is unique due to the presence of both a chlorinated phenyl group and a diethylamino group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-(diethylamino)acetic acid |
InChI |
InChI=1S/C12H16ClNO2/c1-3-14(4-2)11(12(15)16)9-7-5-6-8-10(9)13/h5-8,11H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
JNWZCPLEUZUNFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


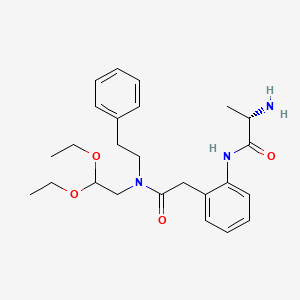
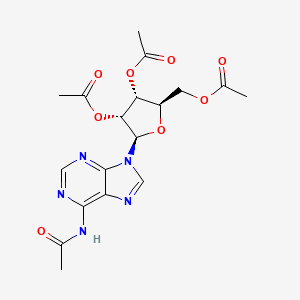
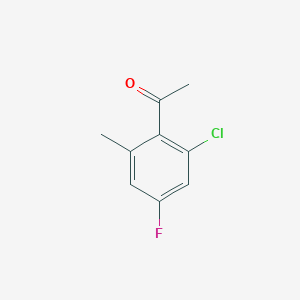
![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)
![3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)

![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
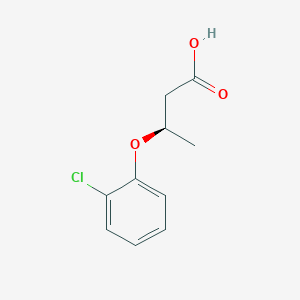
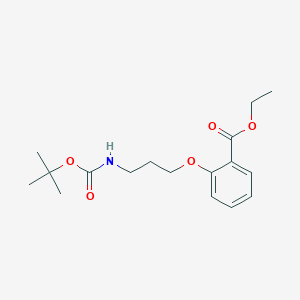
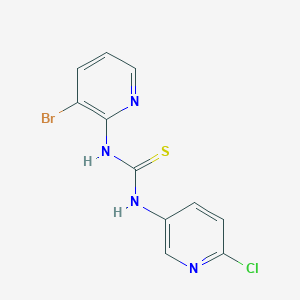
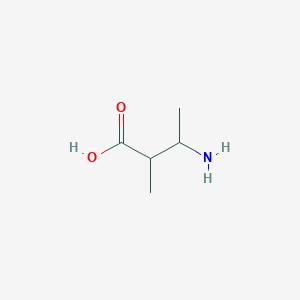
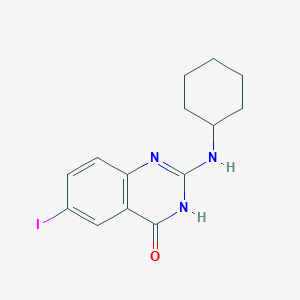
![3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione](/img/structure/B13091370.png)
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
